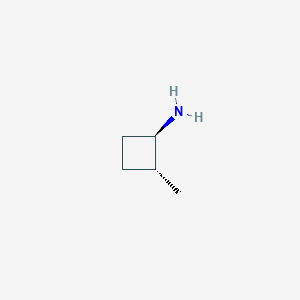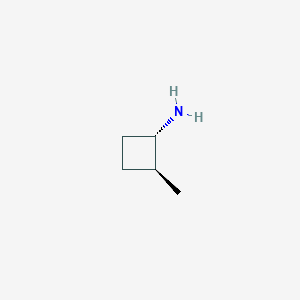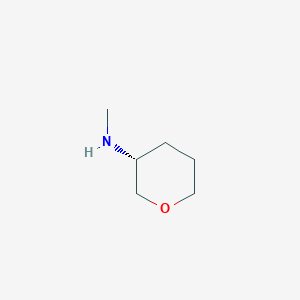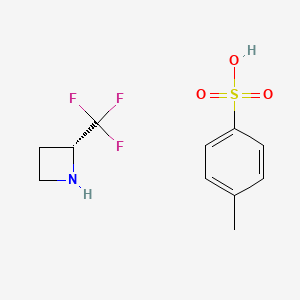
(S)-2-(trifluoromethyl)azetidine tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(trifluoromethyl)azetidine tosylate is a compound that features a four-membered azetidine ring with a trifluoromethyl group attached to the second carbon atom. The tosylate group is a common leaving group in organic synthesis, making this compound a valuable intermediate in various chemical reactions. The presence of the trifluoromethyl group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which are beneficial in pharmaceutical and agrochemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(trifluoromethyl)azetidine tosylate typically involves the trifluoromethylation of azetidine derivatives. One common method is the reaction of azetidine with trifluoromethylating agents such as Umemoto’s reagent under mild conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The tosylate group can be introduced by reacting the resulting trifluoromethylated azetidine with p-toluenesulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound often involves continuous flow chemistry techniques to ensure high yield and purity. The use of flow reactors allows for precise control over reaction conditions, such as temperature and pressure, leading to more efficient and scalable production .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(trifluoromethyl)azetidine tosylate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The tosylate group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The azetidine ring can be oxidized to form azetidinones under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for the trifluoromethyl group.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
(S)-2-(trifluoromethyl)azetidine tosylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (S)-2-(trifluoromethyl)azetidine tosylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing hydrophobic interactions and metabolic stability . The azetidine ring’s strain-driven reactivity allows it to participate in various chemical transformations, making it a versatile intermediate in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-(trifluoromethyl)azetidine hydrochloride
- (S)-2-(trifluoromethyl)azetidine acetate
- (S)-2-(trifluoromethyl)azetidine triflate
Uniqueness
(S)-2-(trifluoromethyl)azetidine tosylate is unique due to its tosylate group, which is a better leaving group compared to other similar compounds. This property makes it more reactive in nucleophilic substitution reactions, providing a broader range of synthetic applications .
Eigenschaften
IUPAC Name |
4-methylbenzenesulfonic acid;(2S)-2-(trifluoromethyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C4H6F3N/c1-6-2-4-7(5-3-6)11(8,9)10;5-4(6,7)3-1-2-8-3/h2-5H,1H3,(H,8,9,10);3,8H,1-2H2/t;3-/m.0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFFBCXHVADOPM-HVDRVSQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CNC1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN[C@@H]1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














